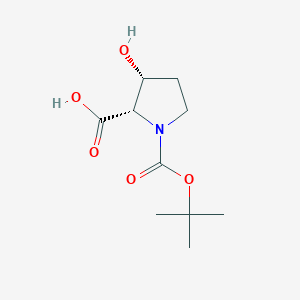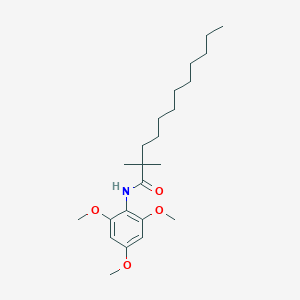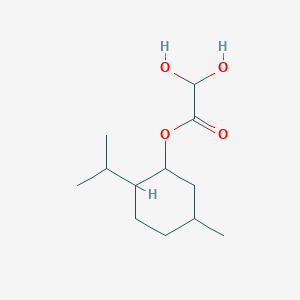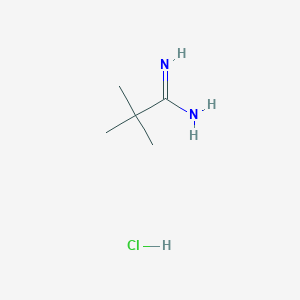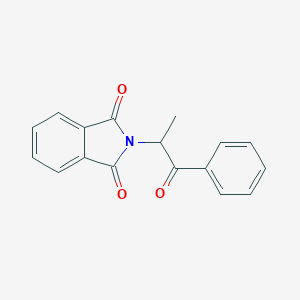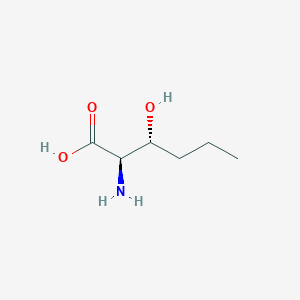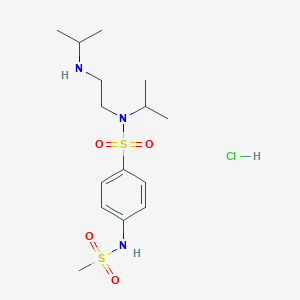
Ethyl 3-furoate
Übersicht
Beschreibung
Ethyl 3-furoate is a carboxylic ester that is functionally related to a 2-furoic acid . It has a molecular formula of C7H8O3 .
Synthesis Analysis
Ethyl 3-furoate undergoes a regioselective palladium(0)-catalyzed arylation reaction with aryl bromides . It has been used as a starting reagent for the synthesis of ethyl 2,3-bis(trifluoromethyl)-7-oxabicyclo[2,2,1]hepta-2,5-diene-5-carboxylate and 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide .Molecular Structure Analysis
The InChI representation of Ethyl 3-furoate isInChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=COC=C1 . Chemical Reactions Analysis
Ethyl 3-furoate participates in regioselective palladium(0)-catalyzed arylation reactions with aryl bromides .Physical And Chemical Properties Analysis
Ethyl 3-furoate has a molecular weight of 140.14 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 184.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.3 mmHg at 25°C . It has a flash point of 59.4±0.0 °C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylation Reaction
Ethyl 3-furoate undergoes regioselective palladium (0)-catalyzed arylation reaction with aryl bromides . This reaction is significant in the field of organic chemistry as it allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.
Synthesis of Ethyl 2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-5-carboxylate
Ethyl 3-furoate has been used as a starting reagent for the synthesis of ethyl 2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-5-carboxylate . This compound could have potential applications in the development of pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group, which is known to enhance the biological activity of many compounds.
Synthesis of 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide
Another application of Ethyl 3-furoate is in the synthesis of 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide . While the specific applications of this compound are not mentioned, sulfonamides are a significant class of compounds in medicinal chemistry with various therapeutic applications, including antibacterial, diuretic, and anticonvulsant activities.
Safety and Hazards
Wirkmechanismus
Ethyl 3-furoate, also known as ethyl furan-3-carboxylate, is a chemical compound with the molecular formula C7H8O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
It has been observed to undergo regioselective palladium (0)-catalyzed arylation reaction with aryl bromides . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or activity.
Result of Action
It has been used as a starting reagent for the synthesis of other compounds, suggesting that it may have potential applications in chemical synthesis .
Eigenschaften
IUPAC Name |
ethyl furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDXZJSDVCYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210333 | |
| Record name | Ethyl 3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-furoate | |
CAS RN |
614-98-2 | |
| Record name | Ethyl 3-furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 614-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8Q0YN919K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of ethyl 3-furoate highlighted in the research?
A1: Ethyl 3-furoate serves as a versatile building block in organic synthesis.
- Synthesis of Anti-inflammatory Agent: In one study [], it was used as a starting material for the multi-step synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, a novel anti-inflammatory compound.
- Synthesis of Nuphar Alkaloids: Researchers employed ethyl 3-furoate in the synthesis of racemic deoxynupharidine [], an alkaloid found in Nuphar japonicum DC. This involved a condensation reaction with octahydro-4-quinolizinone, followed by a series of transformations.
- C-Glycosylation Reactions: Ethyl 3-furoate participates in C-glycosylation reactions, as demonstrated by its reaction with 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-ribofuranose in the presence of trifluoroacetic acid []. This reaction yielded a mixture of 2- and 5-glycosylated regioisomers, highlighting its reactivity and potential in nucleoside synthesis.
Q2: Can ethyl 3-furoate be used to synthesize heterocyclic compounds beyond those mentioned?
A2: Yes, research indicates its utility in synthesizing other heterocycles. For instance, it reacts with α-hydroxy nitriles in the presence of tin (IV) chloride to yield 3-acyl-4-amino-2(5H)-furanones (dihydrofuranone derivatives) []. These compounds can be further modified into acyltetronic acid derivatives, showcasing the potential of ethyl 3-furoate as a precursor for diverse heterocyclic systems.
Q3: What insights do the studies provide about the structure-activity relationship (SAR) of compounds derived from ethyl 3-furoate?
A3: The research on C-thioribonucleoside analogues of tiazofurin, specifically comparing furanthiofurin (derived from ethyl 3-furoate) and thiophenthiofurin, offers valuable SAR insights []. While thiophenthiofurin exhibited cytotoxicity towards human myelogenous leukemia K562 cells and inhibited inosine 5'-monophosphate dehydrogenase (IMPDH), furanthiofurin was inactive.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)





